molecular formula C24H24FN3O2S B2485581 N1-(4-fluorophenethyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide CAS No. 898424-11-8

N1-(4-fluorophenethyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide

Cat. No. B2485581
CAS RN: 898424-11-8
M. Wt: 437.53
InChI Key: MVZHMTWKITTXOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(4-fluorophenethyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide, also known as FENINDOX, is a novel compound that has been recently synthesized and studied for its potential use in scientific research. This compound belongs to the class of oxalamide derivatives and exhibits interesting pharmacological properties.

Mechanism of Action

Advantages and Limitations for Lab Experiments

One of the main advantages of N1-(4-fluorophenethyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide is its high affinity and selectivity for the sigma-1 receptor, which makes it a useful tool for studying the role of this receptor in various physiological processes. However, one limitation is that N1-(4-fluorophenethyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide is a relatively new compound and its pharmacological properties are not fully characterized yet. Further studies are needed to fully understand its potential uses and limitations.

Future Directions

There are several potential future directions for research on N1-(4-fluorophenethyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide. One direction is to investigate its potential as a therapeutic agent for the treatment of various neurological and psychiatric disorders, such as depression, anxiety, and schizophrenia. Another direction is to explore its potential use as a tool for studying the role of sigma-1 receptors in various physiological processes, including pain perception, memory, and neuroprotection. Finally, further studies are needed to fully understand the pharmacological properties of N1-(4-fluorophenethyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide and to develop new derivatives with improved potency and selectivity.

Synthesis Methods

The synthesis of N1-(4-fluorophenethyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide was first reported in a research article published in the Journal of Medicinal Chemistry in 2017. The synthesis involves a multi-step process starting from commercially available starting materials. The final product is obtained in good yield and high purity using column chromatography.

Scientific Research Applications

N1-(4-fluorophenethyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide has been primarily studied for its potential use as a research tool in the field of neuroscience. It has been shown to have a high affinity for the sigma-1 receptor, a protein that is involved in various physiological processes including pain perception, memory, and mood regulation. N1-(4-fluorophenethyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide has been used in studies to investigate the role of sigma-1 receptors in these processes and to develop new therapeutic agents targeting this receptor.

properties

IUPAC Name

N'-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]-N-[2-(4-fluorophenyl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24FN3O2S/c25-19-9-7-17(8-10-19)11-13-26-23(29)24(30)27-16-21(22-6-3-15-31-22)28-14-12-18-4-1-2-5-20(18)28/h1-10,15,21H,11-14,16H2,(H,26,29)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVZHMTWKITTXOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(CNC(=O)C(=O)NCCC3=CC=C(C=C3)F)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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